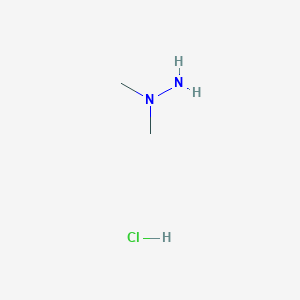
Chlorhydrate de 1,1-diméthylhydrazine
Vue d'ensemble
Description
1,1-Dimethylhydrazine hydrochloride, also known as 1,1-Dimethylhydrazine hydrochloride, is a useful research compound. Its molecular formula is C2H9ClN2 and its molecular weight is 96.56 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Dimethylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Dimethylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propulsion aérospatiale
Le chlorhydrate de 1,1-diméthylhydrazine est principalement connu pour son utilisation dans la propulsion aérospatiale. En tant que composant du carburant de fusée, il fournit la haute énergie nécessaire aux vaisseaux spatiaux pour échapper à la gravité terrestre. Ses propriétés hypergoliques, qui signifient qu'il s'enflamme spontanément au contact d'un oxydant, en font un choix fiable pour les missions nécessitant un contrôle précis de la poussée .
Technologie de détection de gaz
Les chercheurs ont exploré l'utilisation de surfaces d'oxyde de graphène pour détecter le this compound en raison de sa nature volatile et toxique. Le mécanisme d'adsorption sur les surfaces d'oxyde de graphène permet la détection sensible de ce composé, ce qui est crucial pour la surveillance environnementale et la sécurité dans les milieux industriels .
Assainissement environnemental
En science environnementale, les produits de transformation du this compound dans les sols ont été largement étudiés. Comprendre son comportement, sa toxicité et les techniques de remédiation est essentiel pour lutter contre la pollution des sols, en particulier dans les zones touchées par les activités aérospatiales .
Synthèse de matériaux
La réactivité du composé a été utilisée dans la synthèse de nouveaux matériaux, tels que les polyuréthanes. Ces matériaux ont des applications potentielles dans diverses industries, notamment l'automobile et la construction, en raison de leurs propriétés polyvalentes .
Chimie analytique
En chimie analytique, le this compound est utilisé comme étalon pour calibrer les instruments conçus pour détecter les composés hydraziniques dans l'eau. Ses propriétés bien caractérisées permettent des mesures précises et sensibles, essentielles pour l'évaluation de la qualité de l'eau .
Processus industriels
La synthèse industrielle du this compound implique des réactions avec la chloramine ou le formaldéhyde et l'hydrogène, ce qui met en évidence son importance dans les processus de fabrication chimique. Il sert d'intermédiaire dans la production de divers produits chimiques, soulignant sa polyvalence dans les applications industrielles .
Technologie spatiale
En tant que propergol de fusée, le this compound a joué un rôle crucial dans l'exploration spatiale. Son utilisation dans les formulations de propergols a permis le lancement de satellites et de missions spatiales lointaines, contribuant de manière significative à notre compréhension de l'univers .
Recherche médicale
Bien que le this compound ne soit pas utilisé directement en médecine, son profil toxicologique est étudié pour comprendre ses effets sur la santé humaine. Ces recherches sont cruciales pour développer des protocoles de sécurité et des procédures de manipulation dans les industries où une exposition pourrait se produire .
Mécanisme D'action
Target of Action
1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a strong DNA alkylating agent . The primary targets of 1,1-Dimethylhydrazine are DNA molecules, where it causes alkylation, leading to DNA damage and mutations .
Mode of Action
The compound interacts with its targets (DNA molecules) by alkylating them . This alkylation can lead to DNA damage and mutations, which can initiate the development of diseases like cancer .
Biochemical Pathways
The main pathway involves the hepatic conversion of DMH to AOM and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .
Pharmacokinetics
It is known that the compound is highly toxic and can cause damage to various organs upon exposure .
Result of Action
The molecular and cellular effects of 1,1-Dimethylhydrazine’s action include DNA alkylation, leading to DNA damage and mutations . This can result in the enlargement of the proliferative zone in the colonic crypts, leading to an increment in the total number of labeled cells in the crypts . Chronic exposure may cause diseases like pneumonia, liver damage, and kidney damage .
Action Environment
1,1-Dimethylhydrazine is used primarily as a component of jet and rocket fuels . It autoignites at a higher temperature and is thus more stable in storage . It ignites spontaneously in air or in contact with hydrogen peroxide, nitric acid, or other oxidizers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of oxidizing agents .
Safety and Hazards
1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes . Death or permanent injury may result after very short exposure to small quantities . Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also highly corrosive and irritating to the skin, eyes, and mucous membranes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,1-Dimethylhydrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. The immuno-modulatory effects of 1,1-dimethylhydrazine are associated, in part, with interference with interleukin 2 (IL-2) regulatory action . It inhibits DNA synthesis in murine splenocytes .
Cellular Effects
Exposure to 1,1-Dimethylhydrazine hydrochloride can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose . It also affects the liver, cell membranes, and other organelles .
Molecular Mechanism
The molecular mechanism of 1,1-Dimethylhydrazine hydrochloride involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The most stable structure of 1,1-Dimethylhydrazine is formed in conditions of competition of the following interactions: hyperconjugation of the lone pairs of the nitrogen atoms with N-X (X = C, H) bonds, Coulomb lone pair repulsion, and four-electron destabilizing interaction of lone pairs .
Dosage Effects in Animal Models
The effects of 1,1-Dimethylhydrazine hydrochloride vary with different dosages in animal models. Exposure to small amounts can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose .
Propriétés
IUPAC Name |
1,1-dimethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQADAFGYKTPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-14-7 (Parent) | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30208037 | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-54-3, 593-82-8 | |
| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?
A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)


![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)










